molecular formula C19H29N3O4 B5305857 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide

Cat. No. B5305857
M. Wt: 363.5 g/mol
InChI Key: JJBPWIWKYHUPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide is a synthetic compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as DPI or Diprotin A and is known for its ability to inhibit dipeptidyl peptidase IV (DPP-IV) activity. DPP-IV is an enzyme that is responsible for the degradation of incretin hormones, which play a crucial role in regulating glucose homeostasis. DPI has been found to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders.

Mechanism of Action

DPI exerts its effects by inhibiting the activity of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide activity, DPI increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and decrease glucagon secretion. This leads to improved glucose homeostasis and decreased blood glucose levels.
Biochemical and Physiological Effects:
In addition to its effects on glucose homeostasis, DPI has been found to have other biochemical and physiological effects. Studies have shown that DPI can reduce inflammation and oxidative stress, improve lipid metabolism, and enhance mitochondrial function. These effects may contribute to the therapeutic potential of DPI in the treatment of metabolic and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPI in lab experiments is its specificity for 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide inhibition. This allows researchers to study the effects of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide inhibition on glucose homeostasis and other physiological processes without the confounding effects of other compounds. However, one limitation of using DPI is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for research on DPI and its potential therapeutic applications. One area of interest is the development of DPI analogs with improved pharmacokinetic properties, such as longer half-life and increased bioavailability. Another area of interest is the investigation of the effects of DPI on other physiological processes beyond glucose homeostasis, such as inflammation and oxidative stress. Finally, further studies are needed to determine the safety and efficacy of DPI in human clinical trials.

Synthesis Methods

The synthesis of DPI involves the reaction of N-isopropyl-N-methylacetamide with 2,4-dimethoxybenzyl bromide in the presence of sodium hydride and N,N-dimethylformamide. The resulting product is then treated with piperazine and trifluoroacetic acid to obtain the final product, 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide.

Scientific Research Applications

DPI has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Studies have shown that DPI can increase insulin secretion, improve glucose tolerance, and decrease blood glucose levels in animal models of diabetes. In addition, DPI has been found to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in the treatment of inflammatory diseases.

properties

IUPAC Name

2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O4/c1-13(2)21(3)18(23)11-16-19(24)20-8-9-22(16)12-14-6-7-15(25-4)10-17(14)26-5/h6-7,10,13,16H,8-9,11-12H2,1-5H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJBPWIWKYHUPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.